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Cat. No.: B1680946

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a
NAD*-dependent deacetylase. It was first identified in 2005 through high-throughput screening
of chemical libraries. While the user's query specifically mentioned (R)-Selisistat, it is crucial to
note that Selisistat is a racemic mixture. The biological activity resides in the (S)-enantiomer,
while the (R)-enantiomer is considered inactive. This document provides a comprehensive
technical overview of the discovery, chemical synthesis, and mechanism of action of Selisistat,
with a focus on its interaction with the SIRT1 signaling pathway. Quantitative data on its
inhibitory activity and detailed experimental protocols are also presented to support further
research and development.

Discovery of Selisistat (EX-527)

Selisistat was discovered in 2005 by scientists at Elixir Pharmaceuticals through a high-
throughput screening of their compound libraries to identify inhibitors of the SIRT1 enzyme.[1]
The indole-based compound, then designated EX-527, emerged as a promising hit due to its
potent and selective inhibition of SIRT1. Subsequent studies confirmed its mechanism of action
and its potential as a therapeutic agent, particularly in the context of Huntington's disease, and
it has since been investigated in clinical trials.[2][3][4][5]

Stereochemistry and Activity
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A critical aspect of Selisistat's pharmacology is its stereochemistry. The commercially available
and clinically tested compound is a racemic mixture of two enantiomers: (S)-Selisistat and (R)-
Selisistat. Through chiral separation and individual testing, it was determined that the (S)-
enantiomer is the active inhibitor of SIRT1, while the (R)-enantiomer is inactive.[1] This
distinction is vital for researchers designing experiments or interpreting structure-activity
relationships.

Chemical Synthesis Pathway

The synthesis of Selisistat is achieved through a multi-step process, with the core structure
being formed via a Bischler indole synthesis. The general synthetic route is outlined below.
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Step 1: Bromination

Bromine
B-keto ester Bromo keto ester

Step 2: Bischler Indole Synthesis Step 3: Amidation it
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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